2-Cyclopropyl-3,3-dimethylmorpholine

Description

Properties

IUPAC Name |

2-cyclopropyl-3,3-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2)8(7-3-4-7)11-6-5-10-9/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGSRIMUPMELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-3,3-dimethylmorpholine (CPDMM) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropyl group and two methyl groups on the morpholine ring, which may influence its pharmacological properties. In this article, we will explore the biological activity of CPDMM, including its mechanisms of action, therapeutic potential, and relevant research findings.

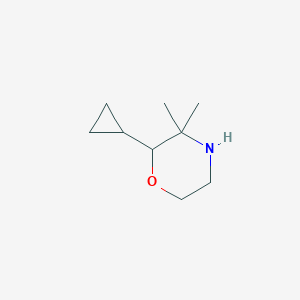

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of CPDMM is primarily attributed to its interaction with specific molecular targets within biological systems. Morpholines are known to act as ligands for various receptors and enzymes, influencing signaling pathways. The unique structure of CPDMM allows it to modulate these interactions effectively.

Antimicrobial Activity

Research indicates that CPDMM exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 20 | 75 |

Anti-inflammatory Properties

CPDMM has also been investigated for its anti-inflammatory effects. Animal model studies suggest that the compound can reduce inflammation markers in tissues, potentially making it a candidate for treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of CPDMM against various pathogens. The results indicated that CPDMM had a higher potency compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Inflammation Model : In a controlled study using mice with induced inflammation, CPDMM administration resulted in a significant reduction in pro-inflammatory cytokines compared to the control group. This finding highlights its therapeutic potential in managing inflammatory conditions .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of CPDMM through structural modifications. For instance, substituents on the morpholine ring can be varied to improve solubility and bioavailability.

Table: Structure-Activity Relationship (SAR)

| Modification | Biological Activity | Comments |

|---|---|---|

| Methyl Group Addition | Increased potency | Enhances receptor binding |

| Cyclopropyl Substitution | Improved stability | Reduces metabolic degradation |

Scientific Research Applications

Organic Synthesis and Catalysis

2-Cyclopropyl-3,3-dimethylmorpholine serves as an important reagent in organic synthesis. Its morpholine ring structure allows for a variety of chemical reactions, including:

- Oxidation : The compound can be oxidized to form various derivatives.

- Reduction : It can undergo reduction reactions using agents like sodium borohydride.

- Substitution : Functional groups can be substituted under specific conditions, enhancing the versatility of this compound in synthetic pathways.

The ability to act as a catalyst in these reactions makes it valuable for producing diverse organic compounds that are essential in pharmaceuticals and agrochemicals.

Biochemical Applications

The compound is also employed in several biochemical applications:

- Stabilizing Agent : It stabilizes proteins and enzymes, making it useful in biochemical assays.

- Enzyme Kinetics Studies : Its interaction with specific molecular targets aids in studying enzyme kinetics and protein folding.

Therapeutic Potential

Research indicates promising therapeutic applications for this compound:

- Inhibition of 11β-HSD1 : This compound has shown significant inhibition of the enzyme at concentrations as low as 1 μmol/L, suggesting its potential for managing conditions like metabolic syndrome and obesity.

- Antiviral Activity : Studies have demonstrated that it effectively inhibits the replication of the dengue virus in human dendritic cells. This highlights its relevance in developing antiviral therapies.

- Antibacterial Properties : The compound exhibits antibacterial activity against E. coli, indicating potential for new antibacterial agent development.

Case Study 1: Inhibition of 11β-HSD1

A study evaluated the inhibitory effects of various derivatives of this compound on 11β-HSD1. The results indicated significant inhibition at a concentration of 1 μmol/L, supporting its therapeutic potential for glucocorticoid-related conditions.

Case Study 2: Antiviral Activity Against Dengue Virus

In vitro studies showed that this compound significantly inhibited viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting its application in antiviral treatments.

Case Study 3: Antibacterial Activity

Research focused on dual inhibitors targeting bacterial topoisomerases found that compounds similar to this one demonstrated significant antibacterial activity against E. coli. Its favorable solubility profile contributed to its effectiveness in inhibiting bacterial growth.

The biological activity of this compound has been evaluated across multiple studies:

| Activity | Target/Organism | Significance |

|---|---|---|

| Inhibition of 11β-HSD1 | Human cells | Potential treatment for metabolic syndrome |

| Antiviral | Dengue virus | Relevance in antiviral drug development |

| Antibacterial | E. coli | Potential new antibacterial agent |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Cyclopropyl Group Impact: The cyclopropyl moiety is a common feature, contributing steric hindrance and ring strain, which may influence reactivity and stability. For example, in 3w, the cyclopropyl group is part of a phenol derivative synthesized via gold catalysis, whereas in cPr-AMR6G, it modifies a rhodamine scaffold for pH-sensitive applications .

- Morpholine vs. Heterocyclic Cores: The morpholine ring in the target compound introduces a polar oxygen atom, enhancing solubility in polar solvents compared to aromatic cores like phenol (3w) or isoquinoline (). This property is critical for pharmaceutical bioavailability .

- Synthetic Efficiency : Yields vary significantly, with cPr-AMR6G achieving 85% via LiAlH₄ reduction, while 3w only attains 19% under gold-catalyzed conditions. This highlights the dependency of efficiency on reaction mechanisms and substituent compatibility .

Physicochemical and Functional Properties

- Polarity and Solubility: Morpholine derivatives like 2-cyclopropyl-3,3-dimethylmorpholine are typically more water-soluble than aromatic analogs (e.g., 3w) due to the oxygen atom in the morpholine ring. This contrasts with the hydrophobic nature of isoquinoline derivatives ().

- Photophysical Behavior : cPr-AMR6G exhibits pH-dependent fluorescence, a property absent in the morpholine compound but relevant for sensor applications .

- Thermal and Chemical Stability: Cyclopropyl groups may enhance thermal stability due to strain energy, though this is context-dependent. For instance, 3w is reported as a yellow oil, suggesting lower stability compared to crystalline morpholine or isoquinoline derivatives .

Q & A

Q. How can researchers design an efficient synthesis route for 2-Cyclopropyl-3,3-dimethylmorpholine?

- Methodological Answer : A robust synthesis route should prioritize regioselectivity and yield optimization. Start by selecting cyclopropane derivatives and morpholine precursors as key intermediates. For example, nucleophilic substitution or ring-closing metathesis can introduce the cyclopropyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like palladium or organocatalysts) must be systematically varied to minimize side products. Post-synthesis, employ column chromatography or recrystallization for purification. Validate each step using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the cyclopropyl and dimethyl-morpholine moieties, focusing on coupling constants and chemical shifts. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretching in morpholine). For stereochemical analysis, X-ray crystallography or electronic circular dichroism (ECD) can resolve enantiomeric configurations. Cross-reference spectral data with computational simulations (e.g., DFT calculations) to enhance accuracy .

Q. What are the common impurities in this compound synthesis, and how can they be identified?

- Methodological Answer : Common impurities include unreacted cyclopropane precursors, regioisomers, or oxidation byproducts. Use reverse-phase HPLC with UV detection to separate impurities. For quantification, calibrate against certified reference standards (e.g., EP/BP pharmacopeial guidelines). LC-MS or GC-MS helps identify unknown impurities by matching fragmentation patterns to databases. Method validation should follow ICH Q2(R1) guidelines, ensuring specificity, precision, and detection limits ≤0.1% .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Conduct a meta-analysis of existing studies to identify confounding variables. Reproduce key experiments under standardized conditions (e.g., ISO 17025-accredited labs). Use dose-response curves and statistical models (e.g., ANOVA) to assess reproducibility. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies improve the enantiomeric purity of this compound derivatives?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during cyclopropane ring formation. Post-synthesis, use chiral stationary phase HPLC (e.g., Chiralpak® columns) to separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents. For scalable resolutions, consider kinetic resolution or enzymatic methods (e.g., lipase-mediated acylations). Validate purity using single-crystal X-ray diffraction to confirm absolute configuration .

Q. How should protocols be adapted when scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Scaling requires addressing heat transfer, mixing efficiency, and solvent recovery. Transition from batch to flow chemistry for exothermic reactions (e.g., cyclopropanation). Optimize solvent systems for safer large-scale use (e.g., replace dichloromethane with ethyl acetate). Implement process analytical technology (PAT) tools like in-line FTIR for real-time monitoring. Post-reaction, use centrifugal partition chromatography (CPC) or wiped-film evaporation for high-throughput purification. Conduct hazard assessments per GHS guidelines to ensure safety compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.